molecular formula C40H40N4O8 B12786105 Bpd-DA CAS No. 121310-58-5

Bpd-DA

Cat. No.: B12786105
CAS No.: 121310-58-5
M. Wt: 704.8 g/mol
InChI Key: IGMUDTDLAMQZRT-OMBCEYFDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoporphyrin derivative diacid involves the reaction of porphyrin precursors with specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of benzoporphyrin derivative diacid typically involves large-scale synthesis using automated reactors. The process includes the purification of the compound through techniques such as chromatography and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzoporphyrin derivative diacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoporphyrin derivatives, which can be further utilized in different applications .

Scientific Research Applications

Benzoporphyrin derivative diacid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoporphyrin derivative diacid in photodynamic therapy involves the absorption of light, leading to the generation of reactive oxygen species (ROS). These ROS cause damage to cellular components, leading to cell death. The compound targets cellular structures such as mitochondria and lysosomes, disrupting their function and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Benzoporphyrin derivative monoacid (Bpd-MA)
  • Benzoporphyrin derivative monoacid ring A (Bpd-MA ring A)
  • Benzoporphyrin derivative monoacid ring B (Bpd-MB ring B)

Uniqueness

Benzoporphyrin derivative diacid is unique due to its higher photodynamic activity compared to its monoacid counterparts. This increased activity is attributed to the presence of two carboxylic acid groups, which enhance its ability to generate reactive oxygen species and improve its efficacy in photodynamic therapy .

Properties

CAS No.

121310-58-5

Molecular Formula

C40H40N4O8

Molecular Weight

704.8 g/mol

IUPAC Name

3-[(23S,24R)-9-(2-carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid

InChI

InChI=1S/C40H40N4O8/c1-8-22-19(2)28-16-33-26-12-9-25(38(49)51-6)37(39(50)52-7)40(26,5)34(44-33)18-29-21(4)24(11-14-36(47)48)32(43-29)17-31-23(10-13-35(45)46)20(3)27(42-31)15-30(22)41-28/h8-9,12,15-18,37,41,43H,1,10-11,13-14H2,2-7H3,(H,45,46)(H,47,48)/t37-,40+/m0/s1

InChI Key

IGMUDTDLAMQZRT-OMBCEYFDSA-N

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C

Origin of Product

United States

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